molecular formula C17H15F3O B12620901 4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one CAS No. 921932-49-2

4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one

Cat. No.: B12620901
CAS No.: 921932-49-2
M. Wt: 292.29 g/mol
InChI Key: NDZCGIOJQVHVGT-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and phenyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one typically involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor, such as trifluoroacetic acid, to produce 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations to reduce preparation costs and increase yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives .

Scientific Research Applications

4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both trifluoromethyl and phenyl groups enhances its stability and versatility in synthetic applications .

Properties

CAS No.

921932-49-2

Molecular Formula

C17H15F3O

Molecular Weight

292.29 g/mol

IUPAC Name

4,4,4-trifluoro-3-(4-methylphenyl)-1-phenylbutan-1-one

InChI

InChI=1S/C17H15F3O/c1-12-7-9-13(10-8-12)15(17(18,19)20)11-16(21)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3

InChI Key

NDZCGIOJQVHVGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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